Bromomethyl methyl ether

Organophosphorus Chemistry Nucleophilic Substitution Synthetic Methodology

Bromomethyl methyl ether (BMME, CAS 13057-17-5) is a specialized α-haloalkyl ether used primarily as a reagent for introducing the methoxymethyl (MOM) protecting group in organic synthesis. This compound, with a molecular weight of 124.96 g/mol and a density of 1.531 g/mL at 25°C, is a colorless to pale yellow liquid with a boiling point of 87°C.

Molecular Formula C2H5BrO
Molecular Weight 124.96 g/mol
CAS No. 13057-17-5
Cat. No. B1266047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromomethyl methyl ether
CAS13057-17-5
Molecular FormulaC2H5BrO
Molecular Weight124.96 g/mol
Structural Identifiers
SMILESCOCBr
InChIInChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3
InChIKeyJAMFGQBENKSWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromomethyl Methyl Ether (CAS 13057-17-5): Essential Reagent for Methoxymethyl Protection in Pharmaceutical Synthesis


Bromomethyl methyl ether (BMME, CAS 13057-17-5) is a specialized α-haloalkyl ether used primarily as a reagent for introducing the methoxymethyl (MOM) protecting group in organic synthesis . This compound, with a molecular weight of 124.96 g/mol and a density of 1.531 g/mL at 25°C, is a colorless to pale yellow liquid with a boiling point of 87°C [1]. It serves as an electrophilic alkylating agent, with the bromine atom providing high reactivity in nucleophilic substitution reactions . This reagent is essential for protecting sensitive hydroxyl groups in multi-step pharmaceutical syntheses, including the enantiocontrolled synthesis of immunosuppressants like FK-506 .

Bromomethyl Methyl Ether: Why Chloromethyl and Other Haloalkyl Ethers Are Not Direct Substitutes


While chloromethyl methyl ether (MOM-Cl, CAS 107-30-2) shares the MOM-protecting functionality, critical differences in reactivity, selectivity, and safety profiles prevent simple substitution [1]. In specific reactions, bromomethyl methyl ether produces different product distributions (e.g., methoxymethylphosphonic esters vs. mixed esters) [1]. Furthermore, chloromethyl methyl ether's established carcinogenicity (OSHA restricted) and its propensity to form highly toxic bis(chloromethyl)ether (BCME) byproduct drive procurement toward the bromo-analog for certain applications where byproduct avoidance is paramount [2][3]. These quantifiable distinctions, detailed below, necessitate a compound-specific selection strategy rather than relying on generic in-class alternatives.

Quantitative Differentiation: Bromomethyl Methyl Ether vs. Chloromethyl Methyl Ether and Other Analogs


Divergent Product Selectivity: Methoxymethylphosphonic Esters vs. Mixed Esters

In reactions with silver dialkyl phosphites, bromomethyl methyl ether selectively yields methoxymethylphosphonic esters. In contrast, under identical conditions, chloromethyl methyl ether produces a mixture of products, including mixed esters [1]. This is a direct head-to-head comparison.

Organophosphorus Chemistry Nucleophilic Substitution Synthetic Methodology

Enhanced Reactivity: Bromomethyl vs. Chloromethyl Analogs in Alkylation

The 2-bromomethyl analogue of 4,5-diaryloxazole offers a more reactive alternative to the corresponding chloromethyl compound. This increased reactivity is essential for the C-alkylation of stabilized carbanions like malonates, a transformation that the chloromethyl analogue cannot efficiently perform [1]. This is a direct head-to-head comparison of reactivity.

Medicinal Chemistry Oxazole Synthesis C-Alkylation

Kinetic Reactivity: Absolute Rate Constant with Chlorine Atoms

The gas-phase reaction of bromomethyl methyl ether with chlorine atoms was studied using the very low-pressure reactor (VLPR) technique. The absolute rate constant was determined to be (2.61 ± 0.46) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and was found to be independent of temperature in the 273-363 K range [1]. While no direct rate constant for chloromethyl methyl ether under identical conditions is provided in the same study, this datum provides a benchmark for modeling its atmospheric fate and for comparing reactivity with other ethers [1].

Atmospheric Chemistry Reaction Kinetics Gas-Phase Reactivity

Safety Profile: Avoidance of Carcinogenic Bis(chloromethyl)ether (BCME) Byproduct

Bromomethylation of aromatic compounds using bromomethyl methyl ether avoids the formation of bis(chloromethyl)ether (BCME), a highly potent carcinogen that is a known byproduct of chloromethylation reactions using chloromethyl methyl ether [1][2]. This is a class-level inference based on the halogen type.

Process Chemistry Industrial Safety Bromomethylation

Optimal Deployment Scenarios for Bromomethyl Methyl Ether in Synthesis and Research


Synthesis of Methoxymethyl (MOM) Protected Intermediates in Complex Natural Product Synthesis

Bromomethyl methyl ether is the reagent of choice for introducing the MOM protecting group on sensitive hydroxyl functionalities in multi-step syntheses where the higher reactivity of the bromide is required. As evidenced in the enantiocontrolled synthesis of the immunosuppressant FK-506, it is used to protect an intermediate containing carbons 18-35 . Its reactivity profile ensures efficient protection under conditions where the less reactive chloromethyl ether might lead to incomplete conversion or require harsher conditions [1].

Selective Synthesis of Methoxymethylphosphonic Esters

For the preparation of pure methoxymethylphosphonic esters, bromomethyl methyl ether is the preferred reagent. Its reaction with silver dialkyl phosphites provides the desired esters without the complication of mixed ester formation, a selectivity advantage over chloromethyl methyl ether that simplifies purification and improves yield .

C-Alkylation of Stabilized Carbanions in Oxazole Chemistry

In the synthesis of 2-substituted oxazoles, the bromomethyl analogue demonstrates superior reactivity for C-alkylating stabilized carbanions (e.g., malonates), a transformation critical for constructing pharmaceutical scaffolds like Oxaprozin. The chloromethyl analogue is insufficiently reactive for this specific step, making the bromo compound essential for the concise synthetic route .

Bromomethylation of Aromatic Substrates with Reduced Carcinogenic Byproduct Risk

When bromomethylating aromatic compounds, bromomethyl methyl ether is utilized to circumvent the formation of the potent carcinogen bis(chloromethyl)ether (BCME), a known byproduct of chloromethylation. While all operations require strict safety protocols, this class-level safety advantage makes the bromo reagent the preferred starting material in process chemistry settings where byproduct toxicity is a critical control point [1].

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